5-hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one
CAS No.:
Cat. No.: VC15733375
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.
![5-hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one -](/images/structure/VC15733375.png)
Specification
Molecular Formula | C13H15NO3 |
---|---|
Molecular Weight | 233.26 g/mol |
IUPAC Name | 5-hydroxyspiro[3H-chromene-2,4'-piperidine]-4-one |
Standard InChI | InChI=1S/C13H15NO3/c15-9-2-1-3-11-12(9)10(16)8-13(17-11)4-6-14-7-5-13/h1-3,14-15H,4-8H2 |
Standard InChI Key | ZDYFZFREYIKWGA-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC12CC(=O)C3=C(C=CC=C3O2)O |
Introduction
Chemical Structure and Nomenclature
5-Hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one is a bicyclic molecule characterized by a spiro junction connecting a chromene (benzopyran) ring system and a piperidine moiety. Key structural features include:
-
A chromene core (2H-1-benzopyran) with a ketone group at position 4 (4-(3H)-one) and a hydroxyl group at position 5.
-
A piperidine ring fused at the spiro carbon (position 2 of chromene and position 4' of piperidine).
The IUPAC name reflects this arrangement: 5-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one. The spiro architecture imposes conformational rigidity, which is critical for its interaction with opioid receptors .
Synthesis and Manufacturing
Synthetic routes to this compound often involve multi-step strategies leveraging cyclization and functional group transformations:
Key Synthetic Steps
-
Chromene Formation: Cyclization of substituted phenols with carbonyl precursors under acidic or basic conditions. For example, Mannich reactions with formaldehyde and amines yield spirocyclic intermediates .
-
Spiro Junction Construction: Use of cyclohexanone derivatives or piperidine precursors to form the spiro linkage. Patent EP0431943B1 describes similar spirochromene-piperidine syntheses via nucleophilic substitution or Friedel-Crafts alkylation .
-
Functionalization: Introduction of the 5-hydroxy group via hydroxylation or demethylation of methoxy precursors .
Example Pathway
A representative synthesis (adapted from ):
-
Bromination: 6-Bromo-3,4-dihydronaphthalen-1(2H)-one is treated with hydrobromic acid and sodium nitrite to introduce a bromine substituent.
-
Spirocyclization: Reaction with piperidine derivatives under basic conditions forms the spiro-piperidine chromanone.
-
Hydroxylation: Selective oxidation or hydrolysis introduces the 5-hydroxy group.
Pharmacological Properties
Opioid Receptor Affinity
This compound exhibits selectivity for delta opioid receptors (DOR) and kappa opioid receptors (KOR), with moderate affinity for mu opioid receptors (MOR) . Key findings include:
-
DOR Agonism: Analogs like ADL5859 (a spiro[chromene-2,4'-piperidine] derivative) show potent DOR binding (Ki < 10 nM) and anti-nociceptive effects in preclinical models .
-
KOR Selectivity: Substituents on the chromene ring (e.g., halogens) enhance KOR selectivity. For instance, FW-AII-OH-1 (a 5-fluoro analog) demonstrates nanomolar KOR affinity .
Mechanism of Action
-
G Protein Bias: Spirochromene-piperidine derivatives preferentially activate Gα<sub>i/o</sub> signaling over β-arrestin recruitment, reducing side effects like respiratory depression .
-
Molecular Interactions:
Structure-Activity Relationships (SAR)
Modifications to the spirochromene scaffold significantly impact receptor selectivity and potency:
Therapeutic Applications
Pain Management
-
Delta Agonists: Clinical candidates like ADL5859 (phase II trials) validate the therapeutic potential of spirochromene-piperidines in chronic pain .
-
Reduced Side Effects: G protein-biased signaling minimizes constipation and dependence compared to traditional opioids .
Other Indications
-
Anti-Inflammatory Effects: Spirocyclic chromenes inhibit lipoxygenase and cyclooxygenase pathways, suggesting utility in inflammatory pain .
-
Antimicrobial Activity: Structural analogs exhibit moderate activity against Gram-positive bacteria .
Analytical Characterization
Standard techniques for quality control include:
-
NMR Spectroscopy: Confirms spiro junction and substituent positions .
-
HPLC-MS: Quantifies purity and detects degradation products .
-
X-ray Crystallography: Resolves binding modes in receptor complexes .
Future Perspectives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume